Methyl 6-methoxy-4-{[3-(trifluoromethyl)phenyl]methoxy}quinoline-2-carboxylate
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Overview
Description
Methyl 6-methoxy-4-{[3-(trifluoromethyl)phenyl]methoxy}quinoline-2-carboxylate is a synthetic organic compound belonging to the quinoline family This compound is characterized by its complex structure, which includes a quinoline core substituted with methoxy and trifluoromethylphenyl groups
Scientific Research Applications
Chemistry
In chemistry, Methyl 6-methoxy-4-{[3-(trifluoromethyl)phenyl]methoxy}quinoline-2-carboxylate is used as a building block for the synthesis of more complex molecules
Biology
In biological research, this compound is investigated for its potential as a pharmacophore. Its quinoline core is a common motif in many biologically active molecules, making it a candidate for drug development, particularly in the areas of antimicrobial and anticancer research.
Medicine
The compound’s potential medicinal applications are being explored, especially its role as a lead compound in the development of new therapeutic agents. Its structural features suggest it could interact with various biological targets, offering possibilities for the treatment of diseases.
Industry
In the industrial sector, this compound can be used in the development of specialty chemicals and advanced materials. Its unique properties make it suitable for applications in electronics, coatings, and polymers.
Mechanism of Action
Target of Action
Quinoline derivatives have been known to exhibit c-met inhibition activity . c-Met is a protein that plays a crucial role in embryonic development, organ regeneration, and wound healing .
Mode of Action
Quinoline derivatives are known to interact with their targets through a variety of mechanisms, including the inhibition of key enzymes or receptor antagonism . The trifluoromethyl group often contributes to the bioactivity of the compound by forming strong bonds with the target .
Biochemical Pathways
Given its potential c-met inhibition activity, it may affect pathways related to cell growth, survival, and migration .
Pharmacokinetics
The lipophilic character of similar quinoline compounds suggests they may have good absorption and distribution profiles .
Result of Action
If it acts as a c-met inhibitor, it could potentially inhibit cell growth and migration .
Action Environment
The action, efficacy, and stability of this compound can be influenced by various environmental factors. For example, the Suzuki–Miyaura coupling reaction, often used in the synthesis of such compounds, is known to be environmentally benign and tolerant to various functional groups . This suggests that the compound might be stable under a variety of conditions.
Future Directions
With the global population rapidly expanding, agrochemicals are in increasing demand to maintain crop production . In addition, the agricultural research community faces the challenge of producing pesticides that not only prevent crop losses caused by parasites, but also protect human populations from the spread of diseases such as malaria, dengue fever, or the Zika virus, all of which are carried by mosquitoes . This suggests a promising future direction for the development of new agrochemical and pharmaceutical compounds.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 6-methoxy-4-{[3-(trifluoromethyl)phenyl]methoxy}quinoline-2-carboxylate typically involves multiple steps, starting from readily available precursors. One common synthetic route includes:
Formation of the Quinoline Core: The quinoline core can be synthesized via the Skraup synthesis, which involves the condensation of aniline with glycerol in the presence of sulfuric acid and an oxidizing agent such as nitrobenzene.
Substitution with Trifluoromethylphenyl Group: The trifluoromethylphenyl group can be introduced via a nucleophilic aromatic substitution reaction, where the quinoline derivative reacts with a trifluoromethylphenyl halide in the presence of a strong base such as sodium hydride.
Esterification: The final step involves the esterification of the carboxylic acid group with methanol in the presence of a catalyst like sulfuric acid to form the methyl ester.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors to enhance efficiency and yield. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, would be crucial to ensure high purity and cost-effectiveness.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy groups, leading to the formation of quinone derivatives.
Reduction: Reduction reactions can target the quinoline core, potentially converting it to tetrahydroquinoline derivatives.
Substitution: The aromatic rings in the compound can participate in electrophilic and nucleophilic substitution reactions, allowing for further functionalization.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Reagents like halides (e.g., bromine, chlorine) and bases (e.g., sodium hydride, potassium tert-butoxide) are employed.
Major Products
Oxidation: Quinone derivatives.
Reduction: Tetrahydroquinoline derivatives.
Substitution: Various substituted quinoline derivatives depending on the substituent introduced.
Comparison with Similar Compounds
Similar Compounds
- Ethyl 6-methoxy-4-(4-(trifluoromethyl)phenyl)quinoline-2-carboxylate
- Methyl 6-methoxy-4-(4-chlorophenyl)quinoline-2-carboxylate
- Methyl 6-methoxy-4-(4-methylphenyl)quinoline-2-carboxylate
Uniqueness
Methyl 6-methoxy-4-{[3-(trifluoromethyl)phenyl]methoxy}quinoline-2-carboxylate stands out due to the presence of the trifluoromethyl group, which imparts unique electronic and steric properties. This makes it more reactive in certain chemical reactions and potentially more effective in biological applications compared to its analogs.
Properties
IUPAC Name |
methyl 6-methoxy-4-[[3-(trifluoromethyl)phenyl]methoxy]quinoline-2-carboxylate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H16F3NO4/c1-26-14-6-7-16-15(9-14)18(10-17(24-16)19(25)27-2)28-11-12-4-3-5-13(8-12)20(21,22)23/h3-10H,11H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FPHBHCPHXIRYEH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC2=C(C=C1)N=C(C=C2OCC3=CC(=CC=C3)C(F)(F)F)C(=O)OC |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H16F3NO4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
391.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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